REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[C:5]1([CH:12]=[CH:11][C:9](O)=CC=1)O.[CH:13]1CC=CC=1>C1C=CC=CC=1>[C:1]([CH:2]1[CH2:13][CH:12]2[CH2:5][CH:3]1[CH2:9][CH2:11]2)#[N:4]
|
Name
|
|
Quantity
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159 g
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Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at 80°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 70°C.
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
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Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |